1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Overview
Description
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN3O3S and a molecular weight of 295.78 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 3,5-dimethylisoxazole moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride typically involves organic synthetic chemistry techniques. The general synthetic route includes the following steps :
Formation of the isoxazole ring: The 3,5-dimethylisoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The isoxazole ring is then sulfonylated using sulfonyl chloride reagents under controlled conditions.
Piperidine ring formation: The piperidine ring is introduced through nucleophilic substitution reactions.
Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. It may also interfere with cellular processes such as DNA damage repair, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride can be compared with other similar compounds, such as :
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: This compound lacks the amine group present in the hydrochloride salt form, resulting in different chemical properties and reactivity.
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-3-carboxylic acid: This compound contains a carboxylic acid group instead of an amine group, leading to different applications and reactivity.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYBDAIHYQMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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